The quantitative PK data for inhaled this compound from two Phase I trials are summarized in the table below.
| Trial Design | Dosing Regimen | Key Pharmacokinetic Findings |
|---|
| Single-dose escalation study [1] [2] | Single inhalation of 2 mg to 140 mg | C~max~: 64 ng/mL (after a 105 mg single dose). Detection: Plasma concentrations were quantifiable only at single doses ≥ 105 mg. | | Multiple-dose study [1] [2] | 8 mg to 70 mg, twice daily for 7 days | C~max~: 64 ng/mL (at the 50 mg twice daily dose). AUC: Median AUC of 5746 h·ng/mL for the 70 mg twice daily dose over the treatment period. Detection: Plasma concentrations were quantifiable only at doses ≥ 50 mg twice daily. |
The central finding from these studies is that this compound has low systemic bioavailability when administered via inhalation [1] [2]. The drug was detected in plasma only at relatively high dose levels.
The PK data above were generated under the following standardized clinical trial conditions.
The diagram below outlines the design of the clinical studies from which the PK data were derived.
> Workflow of the first-in-human Phase I trials that established the foundational pharmacokinetic and safety profile of inhaled this compound.
| Trial Design | Dosing Regimen | Key Safety Findings | Key PK Findings |
|---|
| Single & Multiple Dose, Inhaled [1] [2] | Single: 2-140 mg Multiple: 8-70 mg twice daily for 7 days | Well tolerated up to 70 mg; adverse events (AEs) were mild and more frequent at the highest single dose (140 mg); no severe AEs or deaths [1] [2]. | Systemic exposure was low; plasma levels were only detectable at doses ≥50 mg twice daily and 105 mg single dose; C~max~: 64 ng/mL [1] [2]. | | Single & Multiple Dose, Subcutaneous [3] | 100, 200, or 300 mg once daily | Well tolerated at all doses tested [3]. | C~max~: 2.17 ± 0.70 µg/mL (300 mg dose) AUC~(0-∞)~: 11.1 ± 2.9 h·µg/mL t~1/2~: 3.7 ± 0.6 h ~15% of dose excreted unchanged in urine [3]. | | Single Dose, Intravenous [4] | 30 mg/kg IV infusion (15-min) | Safe and well tolerated in a human endotoxemia model [4]. | Information not specified in the provided results. |
The following details the methodologies from the key studies cited above.
This compound is a synthetic, low-molecular-weight pan-selectin antagonist [5]. It inhibits E-, P-, and L-selectins, which are cell adhesion molecules that mediate the initial "tethering and rolling" of leukocytes (white blood cells) on the vascular endothelium. This is the primary step in the migration of inflammatory cells from the bloodstream into tissues. By blocking this interaction, this compound aims to modulate the inflammatory process in diseases like asthma and COPD [1] [5].
The diagram below illustrates the logical flow and key assessments from a typical Phase I clinical trial protocol investigating this compound in healthy volunteers.
Figure 1: Workflow of a typical Phase I clinical trial assessing the safety and pharmacokinetics of this compound in healthy volunteers.
Bimosiamose (TBC-1269) is a synthetic, small-molecule, non-oligosaccharide pan-selectin antagonist [1] [2]. Its core mechanism is to inhibit the initial tethering and rolling of leukocytes on the activated vascular endothelium, which is the first critical step in the leukocyte extravasation cascade that leads to chronic inflammation [1] [3].
The table below summarizes its quantitative inhibition profile against the three selectin family members:
| Selectin Type | IC₅₀ (μM) | Primary Role in Inflammation |
|---|---|---|
| E-selectin | 88 | Expressed on activated endothelium; mediates leukocyte adhesion [2]. |
| P-selectin | 20 | Expressed on activated platelets and endothelium; supports rapid leukocyte rolling [2]. |
| L-selectin | 86 | Constitutively expressed on most leukocytes; crucial for homing to lymphoid and inflamed tissues [2]. |
This pan-selectin antagonism makes it a promising therapeutic agent for modulating multiple inflammatory pathways simultaneously. The compound operates without any reported cytotoxic effects on neutrophils [2].
The efficacy of this compound has been evaluated in various in vitro, in vivo, and clinical models. The diagram below outlines a generalized experimental workflow for its assessment in allergic asthma models.
Workflow for evaluating this compound in allergic asthma models.
The following table summarizes the design and outcomes of pivotal studies investigating this compound.
| Study Model | Protocol / Dosing | Key Findings & Outcome Measures |
|---|
| Allergen Challenge in Mild Asthmatics (Human RCT) [4] | Design: Randomized, double-blind, placebo-controlled cross-over trial. Regimen: Inhaled this compound (70 mg, twice daily for 3 days, then once on challenge day). Challenge: Allergen inhalation on day 4. | Primary Endpoint: Significantly attenuated the maximum late asthmatic reaction (LAR) by 50.2% (placebo: -13.10%, this compound: -6.52%; p=0.045). Secondary Endpoints: No significant effect on Early Asthmatic Response (EAR), post-allergen airway hyperresponsiveness, or exhaled nitric oxide. | | Hepatic Ischemia/Reperfusion Injury (Rat Model) [2] | Design: In vivo animal model. Regimen: Single intravenous dose (25 mg/kg) 15 min before reperfusion. | Outcome: Marked increase in survival (70% vs control). Reduced liver enzyme levels and neutrophil migration (reduced by 81%). Improved histologic damage scores. | | Psoriasis (SCID Mouse Xenograft Model & Human Pilot Study) [3] | Design: Preclinical xenograft and an open-label human pilot study. Regimen: (Human) 6 intravenous infusions over 2 weeks. | Outcome: Reduced disease severity and development of psoriatic plaques in mice. In humans, significant clinical improvement (P=0.02) via Psoriasis Area and Severity Index (PASI). Reduced epidermal thickness and lymphocyte infiltration. | | *In Vitro* Lymphocyte Adhesion [3] | Design: Flow chamber assay under physiological flow conditions. | Outcome: Inhibited E-selectin and P-selectin dependent adhesion of lymphocytes. |
The therapeutic action of this compound is situated at the very inception of the inflammatory response. The diagram below illustrates the leukocyte recruitment cascade and its inhibition by this compound.
This compound inhibits the initial leukocyte rolling phase by blocking selectins. By blocking this initial step, this compound prevents the downstream cascade of leukocyte activation, firm adhesion, and migration into the tissue, thereby modulating the chronic inflammation characteristic of diseases like asthma and psoriasis [1] [3].
The table below summarizes the known clinical development status of this compound based on the search results.
| Indication | Highest Phase | Key Findings & Status | Administration |
|---|---|---|---|
| Asthma | Phase 2 | Attenuated late asthmatic reaction by ~50%; no effect on early response [1] [2]. | Inhaled [1] |
| COPD | Phase 2 | Significantly reduced sputum IL-8; broad anti-inflammatory effects; safe and well-tolerated [3]. | Inhaled [3] |
| Plaque Psoriasis | Phase 2 | Purpose was to determine safety and efficacy; study completed [4]. | Topical Cream [4] |
| Atopic Dermatitis | Phase 2 | Status and results not specified in detail [5] [6]. | Topical Cream [6] |
| General | Phase 1 | Completed, but no detailed results are available. The drug was reported to be "well tolerated" in Phase I [6] [7]. | Intravenous, Subcutaneous, Inhaled [6] |
For your technical audience, here is a detailed look at the drug's mechanism and the design of its key clinical studies.
Drug Type & Mechanism: this compound is a synthetic, small-molecule, pan-selectin antagonist. It inhibits all three selectins (E, P, and L), which are vascular cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium, the first step in leukocyte recruitment to inflammatory sites [1] [8] [6].
Key Clinical Trial Designs:
The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its anti-inflammatory effect, based on its mechanism of action.
> this compound inhibits selectin-mediated leukocyte rolling, a key initial step in the inflammatory cascade.
This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits all three selectin family members (E-, P-, and L-selectin) involved in the initial tethering and rolling of leukocytes on vascular endothelium during inflammatory responses. By blocking this critical first step in leukocyte extravasation, this compound represents a promising anti-inflammatory therapeutic strategy for respiratory diseases characterized by neutrophilic inflammation, such as chronic obstructive pulmonary disease (COPD). The ozone challenge model in healthy volunteers serves as a well-established human experimental model for investigating drug effects on neutrophilic airway inflammation, reproducing key inflammatory features seen in COPD through a transient, reproducible influx of neutrophils and inflammatory mediators following controlled ozone exposure [1] [2].
The ozone challenge model has gained prominence in early-phase clinical drug development as a valuable tool for providing proof-of-concept data for novel anti-inflammatory compounds. This model offers several advantages: it produces a consistent inflammatory response dominated by neutrophils, allows for controlled evaluation of drug effects in human subjects, and enables measurement of multiple inflammatory endpoints through non-invasive methods such as induced sputum. The pathophysiological response to ozone inhalation involves oxidative stress that directly modifies cell surface proteins and lipids in the respiratory tract, leading to epithelial damage, activation of innate immune signaling pathways, and production of pro-inflammatory cytokines and chemokines that recruit neutrophils to the airways [3].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Mechanism of Action | Pan-selectin antagonist (inhibits E-, P-, and L-selectin) |
| Chemical Structure | 1,6-Bis[3-(3-carboxymethylphenyl)-4-(2-α-d-mannopyranosyloxy)-phenyl]hexane |
| Primary Effect | Blocks leukocyte tethering and rolling on vascular endothelium |
| Administration Route | Inhalation via breath-actuated nebulizer |
| Development Status | Investigational |
The evaluation of this compound efficacy in the ozone challenge model follows a randomized, double-blind, placebo-controlled, cross-over clinical trial design that minimizes inter-subject variability and allows for within-subject comparisons. The typical study duration spans approximately 2-3 weeks per participant, including screening, treatment periods, and washout phases. In the seminal study by Holz et al. (2011), the protocol consisted of a 4-day treatment period with this compound (10 mg twice daily) or matching placebo, followed by ozone challenge on day 4 [1]. The washout period between treatment arms should be sufficient to allow resolution of ozone-induced inflammation and elimination of the study drug, typically at least 2 weeks.
The ozone challenge procedure requires specialized equipment and standardized conditions to ensure reproducible inflammatory responses:
Ozone Generation and Exposure: Ozone is generated from medical-grade oxygen and administered at a concentration of 250 parts per billion (ppb) in a controlled exposure chamber under conditions of intermittent exercise to ensure adequate ventilation distribution [1] [2].
Exposure Duration: Subjects undergo 3 hours of continuous ozone exposure with alternating 15-minute periods of rest and moderate exercise on a cycle ergometer or treadmill. The exercise intensity is calibrated to achieve a minute ventilation of approximately 20-25 L/min to ensure adequate ozone delivery to the lower respiratory tract [2].
Environmental Controls: Temperature and humidity in the exposure chamber should be maintained at comfortable levels (typically 20-22°C and 40-50% relative humidity) to minimize additional respiratory stress.
Appropriate subject selection is critical for obtaining interpretable results in the ozone challenge model. The following inclusion and exclusion criteria are recommended:
Table 2: Participant Selection Criteria
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Health Status | Healthy volunteers; No respiratory disease | History of asthma or chronic respiratory disease |
| Age Range | 18-50 years | Outside specified age range |
| Smoking Status | Non-smokers or ex-smokers (>12 months abstinence) | Current smokers or recent ex-smokers |
| Lung Function | FEV₁ ≥80% predicted; FEV₁/FVC ≥70% | Airflow limitation on spirometry |
| Ozone Response | >10% increase in sputum neutrophils post-ozone at screening | Non-response to ozone challenge |
| Medications | Only short-acting beta-agonists prn | Regular anti-inflammatory medications |
Additional exclusion criteria include: recent respiratory tract infection (within 30 days), significant occupational exposure to respiratory irritants, pregnancy or lactation, and participation in another clinical trial within the previous 3 months. All participants should provide written informed consent, and the study must receive approval from an institutional ethics committee and competent regulatory authorities before initiation [2].
This compound is administered via inhalation using a breath-actuated nebulizer system such as the AKITA² APIXNEB device, which ensures consistent and reproducible drug delivery to the lower respiratory tract. The recommended dosage based on published clinical trials is 10 mg twice daily for 4 days, with the final dose administered approximately 1 hour before ozone challenge on day 4 [1]. This dosing regimen aims to achieve adequate drug concentrations in the airway tissues during the critical period of ozone-induced inflammatory response.
Prior to each this compound administration, subjects should receive two puffs of salbutamol (100 μg per puff) via metered-dose inhaler to mitigate potential bronchoconstriction and ensure optimal drug deposition. Subjects must be trained in proper nebulizer technique, including slow and deep inhalation breaths with brief breath-holds at maximal inspiration to enhance peripheral drug distribution. Device operation and compliance should be monitored throughout the treatment period.
The efficacy of this compound in the ozone challenge model is evaluated through a comprehensive panel of inflammatory endpoints and lung function measurements:
Primary Endpoint: The percentage and absolute count of sputum neutrophils collected 3 hours after ozone challenge completion represents the primary efficacy endpoint. This compound demonstrated a 40% reduction in sputum neutrophils compared to placebo, approaching statistical significance (p=0.068) in the seminal clinical trial [1].
Secondary Endpoints:
Induced sputum collection and processing follows standardized methodology to ensure reproducible results:
Sputum Induction: Sputum is induced using an ultrasonic nebulizer with hypertonic saline (typically 3-5% NaCl) administered in sequential 5-minute intervals up to 20 minutes total. Safety monitoring during induction includes regular spirometry checks, with the procedure terminated if FEV₁ falls by >20% from baseline.
Sample Processing: The entire sputum sample is processed within 2 hours of collection. The viscid portions are selected and separated from saliva, then weighed and diluted with dithiothreitol (DTT) solution (typically 0.1%) to dissolve mucus. The sample is subsequently diluted with phosphate-buffered saline and centrifuged to separate cellular components from supernatant.
Cell Counting and Differentiation: The cell pellet is resuspended and total cell count determined using a hemocytometer. Cytospin preparations are stained with May-Grünwald-Giemsa or similar stain, and a differential cell count is performed by counting at least 400 non-squamous cells.
Supernatant Analysis: The sputum supernatant is aliquoted and stored at -80°C for subsequent batch analysis of inflammatory mediators using enzyme-linked immunosorbent assays (ELISA) or multiplex immunoassay platforms.
Appropriate statistical analysis is essential for interpreting results from the ozone challenge model:
Sample Size Calculation: Based on the observed effect size in previous studies, a sample size of 18-24 participants provides adequate power (80-90%) to detect clinically relevant differences in sputum neutrophils with a significance level of α=0.05.
Analysis Methods: Primary analysis typically employs a linear mixed-effects model to account for the cross-over design, with treatment, period, and sequence as fixed effects and subject as a random effect. Secondary endpoints may require appropriate transformations (log-transformation for non-normally distributed data) or non-parametric tests.
Data Interpretation: A significant reduction in sputum neutrophils and/or inflammatory mediators suggests target engagement and biological activity of this compound. The translational relevance of these findings for COPD development should be interpreted in context of the model's limitations, particularly the acute nature of ozone-induced inflammation compared to chronic inflammation in COPD.
The ozone challenge model with this compound represents a valuable proof-of-concept platform for evaluating selectin-targeted therapies in early-phase drug development. This human experimental model offers several advantages for pharmaceutical development:
Go/No-Go Decisions: The model provides early efficacy signals in humans, informing critical decisions about further investment in clinical development programs. The significant reduction in inflammatory mediators observed with this compound despite the modest effect on neutrophil count highlights the importance of measuring multiple inflammatory endpoints [1].
Dose Selection: While the published literature specifically tested 10 mg twice daily, the model can be adapted for dose-ranging studies to establish optimal dosing for subsequent clinical trials in patient populations.
Biomarker Validation: The model allows for validation of potential biomarkers (e.g., sputum IL-8, MMP-9) for use in later-stage clinical trials where sputum collection may be more challenging.
The predictive value of the ozone challenge model for clinical efficacy in COPD remains an area of active investigation. However, the shared features of neutrophilic inflammation between the ozone response and COPD pathophysiology support its relevance as a mechanistic model for drugs targeting neutrophil recruitment.
This compound has demonstrated a favorable safety profile in clinical trials, with no significant adverse events reported in the ozone challenge studies. All treatments were well tolerated, supporting the continued investigation of inhaled this compound as a potential therapeutic agent [1]. Nevertheless, standard safety monitoring should be implemented:
From a regulatory perspective, studies using the ozone challenge model typically require approval from national competent authorities (e.g., Bundesinstitut für Arzneimittel und Medizinprodukte in Germany) in addition to local ethics committee review. The ozone exposure facility must hold appropriate manufacturing licenses for ozone generation, as regulatory requirements have evolved to classify ozone as a manufactured product for human administration [2].
The application of the ozone challenge model to evaluate this compound has provided valuable insights into the potential of selectin antagonism as a therapeutic strategy for neutrophilic respiratory diseases. The significant attenuation of key inflammatory mediators (IL-8, MMP-9) supports the further development of this compound for conditions where neutrophil recruitment drives pathology. Future studies should explore optimal dosing strategies, potential combination therapies with other anti-inflammatory agents, and application in patient populations with established neutrophilic inflammation.
The ozone challenge model continues to evolve as an important tool in respiratory drug development, bridging preclinical findings and clinical trials in patient populations. As our understanding of the molecular mechanisms underlying ozone-induced inflammation expands, so too does the utility of this model for validating novel therapeutic targets and accelerating the development of effective treatments for inflammatory respiratory diseases.
1. Compound and Mechanism of Action Bimosiamose (TBC1269) is a synthetic, small-molecule pan-selectin antagonist [1] [2]. It inhibits E-, P-, and L-selectins, blocking the initial tethering and rolling of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [3] [2]. This mechanism targets the underlying inflammation in conditions like asthma and COPD.
2. Delivery System and Rationale The PARI LC Star nebulizer was selected for clinical trials due to its ability to generate a small particle size, optimizing deposition in the lower airways [3] [4]. Its breath-enhanced technology minimizes medication waste during exhalation, improving delivery efficiency [4] [5].
3. Clinical Efficacy Summary Clinical trials demonstrated that nebulized this compound has a favorable safety profile and provides anti-inflammatory effects.
4. Safety and Tolerability Inhalation of this compound was well-tolerated in healthy subjects and patients. Phase I trials concluded that single and multiple inhalations of up to 70 mg twice daily were safe, with no severe adverse events reported. The systemic bioavailability after inhalation is low [3].
The following tables summarize the key parameters from published studies.
Table 1: Protocol for Single-Dose (Trial Ia) and Multiple-Dose (Trial Ib) Studies in Healthy Subjects [3]
| Parameter | Details |
|---|---|
| Study Design | Two randomized, double-blind, placebo-controlled Phase I trials. |
| Participants | Healthy males (Single-dose: n=48; Multiple-dose: n=32). |
| Dosing | Single-dose: 2, 4, 8, 16, 35, 70, 105, 140 mg. Multiple-dose: 8, 35, 50, 70 mg twice daily for 7 days. | | Nebulizer | PARI LC Star [3]. | | Formulation | this compound disodium aqueous solution (100 mg/ml), diluted with 0.9% sodium chloride to a volume of 4 ml [3]. | | Administration | 4 ml of solution nebulized over a 15-minute period [3]. | | Primary Assessments | Adverse events, vital signs, ECG, clinical laboratory parameters, FEV1, nasopharyngeal examination [3]. |
Table 2: Protocol for Allergen-Challenge Study in Mild Asthmatics [1] [2]
| Parameter | Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, cross-over trial. |
| Participants | 12 male subjects with mild, allergic asthma. |
| Treatment Regimen | 70 mg this compound or placebo, twice daily on Days 1-3, and a single 70 mg dose on the morning of Day 4. |
| Nebulizer | Not explicitly stated for this study, but the PARI LC Star was used in concurrent trials. |
| Allergen Challenge | Performed on Day 4 after the last drug inhalation. |
| Primary Endpoint | Maximum fall in FEV1 between 3 and 8 hours after allergen challenge (Late Asthmatic Response). |
Table 3: Protocol for 28-Day Study in COPD Patients [6]
| Parameter | Details |
|---|---|
| Study Design | Cross-over, double-blind, randomized, placebo-controlled, multi-center trial. |
| Participants | 77 COPD patients (mean FEV1 57% predicted). |
| Treatment Regimen | 10 mg this compound or placebo, twice daily for 28 days, on top of standard therapy. |
| Nebulizer System | Breath-actuated Akita2 Apixneb nebulizer system. |
| Primary Assessments | Inflammatory parameters in induced sputum (cell counts, IL-8, MMP-9, MPO) and lung function at Day 28. |
The diagram below illustrates the general workflow for administering inhaled this compound based on the cited clinical protocols.
Historical clinical trials demonstrate that this compound can be effectively and safely administered as an inhalation solution using the PARI LC Star nebulizer. The provided tables and workflow offer a foundational template based on these studies. However, developing a current and comprehensive application protocol would require up-to-date data on drug formulation stability and device-specific performance validation.
This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that represents a promising therapeutic approach for modulating neutrophilic inflammation in respiratory diseases. As a selectin inhibitor, this compound simultaneously targets all three members of the selectin family of vascular cell adhesion molecules (E-selectin, P-selectin, and L-selectin), which mediate the initial tethering and rolling of leukocytes on the activated vascular endothelium—the crucial first step in leukocyte extravasation into inflamed tissues [1]. This mechanism is particularly relevant in respiratory conditions characterized by neutrophil-dominated inflammation, such as chronic obstructive pulmonary disease (COPD) and severe asthma, where excessive neutrophil recruitment contributes to disease pathology through the release of proteases and reactive oxygen species.
The therapeutic rationale for this compound in respiratory medicine stems from its ability to disrupt the inflammatory cascade at its inception. By inhibiting selectin-mediated leukocyte rolling, this compound effectively reduces the subsequent firm adhesion and transmigration of neutrophils into the airways [1]. Preclinical studies have demonstrated that this compound inhibits E- and P-selectin dependent lymphocyte adhesion under flow conditions, establishing its proof of mechanism for interfering with leukocyte-endothelial interactions [2]. The anti-inflammatory effects of this pan-selectin antagonism have been investigated in multiple clinical settings, including allergic asthma, COPD, and ozone-induced airway inflammation, with administration via inhalation to maximize local airway exposure while minimizing systemic effects.
Table 1: Clinical Evidence for this compound in Respiratory Diseases
| Condition Studied | Study Design | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Allergic Asthma | Randomized, double-blind, placebo-controlled cross-over trial in 12 mild asthmatics | 70 mg bid for 3 days + 70 mg on day 4 | Attenuated late asthmatic reactions by 50.2% (p=0.045); no effect on early asthmatic response, AHR, or exhaled NO | [3] |
| COPD | Phase 2 studies (completed) | Inhaled formulation (exact dose not specified) | Investigated for effects on neutrophilic inflammation in COPD patients | [1] |
| Ozone-Induced Airway Inflammation | Randomized, double-blind, placebo-controlled cross-over trial in 18 healthy volunteers | 10 mg bid for 4 days | 40% reduction in sputum neutrophils (p=0.068); 35% reduction in IL-8 (p=0.004); 46% reduction in MMP-9 (p=0.022) | [4] |
| Psoriasis | Clinical trial in psoriatic patients | Topical microemulsion cream | Significant improvement in PASI scores (p=0.02); reduced epidermal thickness and lymphocyte infiltration | [2] [1] |
Table 2: Effects of this compound on Airway Inflammatory Biomarkers
| Biomarker | Study Model | Change with this compound | Statistical Significance | Biological Significance |
|---|---|---|---|---|
| Sputum Neutrophils | Ozone challenge in healthy volunteers | 40% reduction | p = 0.068 (trend) | Reduces primary cellular mediator of neutrophilic inflammation |
| Sputum IL-8 | Ozone challenge in healthy volunteers | 35% reduction | p = 0.004 | Decreases key neutrophil chemoattractant cytokine |
| Sputum MMP-9 | Ozone challenge in healthy volunteers | 46% reduction | p = 0.022 | Reduces protease involved in tissue remodeling |
| Late Asthmatic Response | Allergen challenge in mild asthmatics | 50.2% attenuation | p = 0.045 | Improves clinical airway response to allergen |
The clinical evidence demonstrates that this compound exerts its most consistent effects on soluble inflammatory mediators such as IL-8 and MMP-9, with more variable impacts on cellular infiltration. This pattern suggests that this compound may be particularly effective at modulating the soluble inflammatory microenvironment in the airways, even in contexts where neutrophil numbers are not dramatically altered. The differential effects on early versus late asthmatic responses further indicate that selectin-mediated adhesion is more critical for the later, inflammation-dominated phase of allergic reactions rather than the immediate bronchoconstrictive response [3].
Sputum induction and processing represents a critical component of neutrophilic airway inflammation assessment in this compound studies. The following protocol, adapted from standardized methodologies used in clinical trials of this compound, ensures consistent and reproducible sample processing [5] [6]:
Sputum Induction:
Sputum Processing:
Note: Entire processing should ideally be completed within 120 minutes of expectoration, with samples maintained on ice throughout the procedure when not being actively processed [6].
Neutrophil serine proteases (NSPs), including neutrophil elastase (NE) and cathepsin G (CG), play crucial roles in the pathogenesis of neutrophilic inflammatory diseases and serve as key biomarkers for assessing this compound activity [7] [6]. The following protocol details the measurement of these enzymes using FRET-based probes:
Diagram 1: Experimental workflow for neutrophil serine protease activity measurement in sputum samples using FRET-based probes
FRET-Based Protease Activity Quantification Protocol [6]:
Soluble NSP Activity Measurement (Plate Reader Assay):
Membrane-Bound NSP Activity Measurement (Flow Cytometry):
Beyond neutrophil and protease quantification, a comprehensive analysis of this compound effects should include assessment of additional inflammatory parameters:
Cellular Composition Analysis:
Inflammatory Mediator Quantification:
Systemic Biomarker Assessment:
Diagram 2: Mechanism of this compound action in inhibiting neutrophil migration and effector functions
The primary molecular target of this compound is the selectin family of adhesion molecules, which are strategically positioned to regulate the earliest phases of neutrophil recruitment to inflammatory sites. This compound functions as a pan-selectin antagonist that competitively inhibits the binding of selectins to their carbohydrate ligands on neutrophils and other leukocytes [1]. This inhibition disrupts the initial tethering and rolling of neutrophils along the vascular endothelium, preventing their subsequent firm adhesion and transmigration into the airways. The central importance of this mechanism is underscored by the observation that this compound reduces not only neutrophil infiltration but also the levels of neutrophil-derived proteases including NE and MMP-9, which are key mediators of tissue damage in inflammatory airway diseases [4].
The spatial organization of protease activity in the airway microenvironment represents an important consideration for this compound studies. Neutrophil elastase and cathepsin G exist in multiple compartments: freely soluble in airway fluid, associated with neutrophil plasma membranes, and bound to neutrophil extracellular traps (NETs) [6]. Each pool has distinct pathological implications and differential accessibility to pharmacological inhibition. Membrane-bound protease activity is particularly significant as it may be less accessible to endogenous antiproteases and may represent an earlier indicator of neutrophilic inflammation than soluble protease activity [6]. This compartmentalization necessitates the use of specialized analytical approaches, including membrane-targeted FRET probes, to fully characterize the anti-inflammatory effects of this compound.
This compound represents a mechanistically distinct approach to modulating neutrophilic inflammation in respiratory diseases through its pan-selectin antagonism activity. The protocols outlined in this application note provide researchers with comprehensive methodologies for assessing the effects of this compound on sputum neutrophils and related inflammatory parameters. The consistent demonstration of this compound's ability to reduce key neutrophilic inflammatory mediators, particularly in challenge models, supports its potential therapeutic value in conditions dominated by neutrophil-driven pathology.
Future research directions should focus on identifying patient subsets most likely to respond to selectin antagonism, potentially those with specific neutrophilic endotypes of severe asthma or COPD. Additionally, combination therapies pairing this compound with other anti-inflammatory agents may provide synergistic benefits for controlling persistent airway inflammation. The standardized protocols presented here will facilitate consistent assessment of this compound activity across different research settings and patient populations, accelerating the development of this promising therapeutic approach.
1. Drug Profile & Status Bimosiamose (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits E-, P-, and L-selectins to block the initial leukocyte rolling and tethering on the vascular endothelium [1] [2]. It was investigated as an inhaled agent for respiratory diseases characterized by neutrophilic and eosinophilic inflammation, such as asthma and COPD [3] [2]. As of the latest data, its clinical development is Discontinued after Phase 2 trials [3].
2. Clinical Evidence for Inhalation Regimen The following table summarizes key quantitative data from clinical trials on inhaled this compound.
| Trial Description | Dosing Regimen | Key Tolerability Findings | Key Efficacy & PK Findings |
|---|---|---|---|
| Phase I, Multiple-Dose (Healthy Males) [4] [5] | 8, 35, 50, 70 mg twice daily for 7 days | Well tolerated up to 70 mg bid. No severe AEs. Mild AEs more frequent at highest dose. | Systemic bioavailability was low. Plasma levels only detectable at doses ≥50 mg bid. |
| Phase II, Allergen Challenge (Mild Asthmatics) [1] [2] | 70 mg twice daily for 3 days, plus a single 70 mg dose on Day 4 | - | Significantly attenuated the maximum late asthmatic reaction (LAR) by 50.2% vs. placebo (p=0.045). |
3. Detailed Experimental Protocol: Multiple-Dose Inhalation This protocol is synthesized from the methods of published Phase I and II trials [4] [1] [5].
Drug Product & Formulation
Administration & Device
Validated Dosing Regimen
Safety & Tolerability Monitoring The following parameters should be recorded to address safety:
Pharmacokinetic (PK) Sampling
The diagram below illustrates the mechanism of action of this compound and a generalized workflow for conducting an inhalation efficacy study, based on the described clinical trials.
I hope these detailed application notes and protocols provide a solid foundation for your research. The discontinuation of this compound highlights the challenges in this therapeutic area, but its development provides a valuable template for future work on selectin antagonists.
Ozone-induced airway inflammation represents a well-established human challenge model for investigating neutrophilic airway inflammation and screening potential therapeutic agents. This experimental system reliably produces a transient, reproducible inflammatory response characterized by neutrophil infiltration and elevated inflammatory mediators, mirroring key features of chronic respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). The model's value lies in its ability to serve as an early proof-of-concept tool in clinical drug development, particularly for compounds targeting neutrophilic inflammation pathways. [1]
Bimosiamose (TBC1269) is a synthetic pan-selectin antagonist that inhibits E-selectin, P-selectin, and L-selectin mediated adhesion. Selectins represent a family of cell adhesion molecules critically involved in the activation and extravasation of leukocytes during inflammatory processes. By blocking these adhesion molecules, this compound interferes with the initial leukocyte rolling and migration from bloodstream into inflamed tissues, positioning it as a promising therapeutic candidate for various inflammatory conditions including asthma, COPD, psoriasis, and ischemia/reperfusion injury. The compound has been formulated for multiple administration routes, including inhaled delivery for respiratory conditions and topical application for dermatological diseases. [2]
The molecular pathogenesis of ozone-induced lung injury involves complex signaling pathways. Recent transcriptomic analyses of ozone-exposed mouse lung tissue have identified 311 differentially expressed genes predominantly implicated in circadian rhythm, IL-17 signaling pathway, and PPAR signaling. Additionally, metabolomic profiling has revealed 41 differentially regulated metabolites mainly associated with riboflavin metabolism, glutathione metabolism, and ABC transporter pathways. Integrated multi-omics analysis has highlighted three key components (Pla2g10, O-phosphoethanolamine, and phosphorylcholine) showing significant enrichment in glycerophospholipid metabolism, suggesting these pathways may serve as potential therapeutic targets for ozone-induced pulmonary inflammatory injury. [3]
The efficacy of this compound has been evaluated in a double-blind, placebo-controlled, randomized, cross-over clinical trial involving healthy volunteers. This study demonstrated that this compound inhalation significantly attenuated ozone-induced airway inflammation through multiple mechanisms. [4] [5]
Table 1: Effects of Inhaled this compound on Ozone-Induced Airway Inflammation in Healthy Volunteers
| Parameter | Placebo Group | This compound Group | Change (%) | p-value |
|---|---|---|---|---|
| Sputum Neutrophils | Baseline level | Reduced by 40% | -40% | 0.068 |
| IL-8 Concentration | Baseline level | Reduced by 35% | -35% | 0.004 |
| MMP-9 Concentration | Baseline level | Reduced by 46% | -46% | 0.022 |
| Safety Profile | - | Well tolerated | - | - |
The anti-inflammatory effects observed in these studies demonstrate this compound's ability to target specific components of the inflammatory cascade. The reduction in matrix metalloproteinase-9 (MMP-9) is particularly significant given its role in tissue remodeling and COPD progression. All this compound treatments were reported as safe and well tolerated across clinical trials, supporting its potential for further therapeutic development. [4] [5]
The ozone challenge model produces consistent, measurable inflammatory responses ideal for evaluating candidate therapeutics. The model's reliability has been established through multiple validation studies.
Table 2: Inflammatory Response Profile in Ozone Challenge Model
| Inflammatory Marker | Post-Ozone Exposure Change | Biological Significance |
|---|---|---|
| Sputum Neutrophils | >10% absolute percentage increase [1] | Primary endpoint for neutrophilic inflammation |
| IL-8 | Significant increase [1] | Neutrophil chemoattractant |
| IL-1β | Significant increase [1] | Pro-inflammatory cytokine |
| IL-6 | Significant increase [1] | Pro-inflammatory cytokine |
| MMP-9 | Significant increase [1] | Tissue remodeling enzyme |
| TNF-α | Significant increase [1] | Pro-inflammatory cytokine |
| CD14+ Cells | Significant increase [1] | Monocyte/macrophage marker |
This inflammatory profile establishes the ozone challenge as a robust human model for screening anti-inflammatory compounds, particularly those targeting neutrophil-driven inflammation relevant to COPD pathogenesis. [1]
Inclusion Criteria:
Exclusion Criteria:
While the primary clinical data for this compound comes from human studies, ozone exposure models in mice provide valuable mechanistic insights and support for human findings.
The molecular mechanisms underlying ozone-induced lung injury and this compound's therapeutic effects involve multiple interconnected pathways. The following diagram illustrates key pathways identified in transcriptomic and metabolomic analyses:
The experimental workflow for evaluating this compound in ozone-induced inflammation models involves standardized procedures from subject screening to data analysis:
The ozone challenge model represents a valuable tool for early-phase clinical development of anti-inflammatory compounds for respiratory diseases. This model offers several distinct advantages:
The experimental data demonstrate that This compound, administered via inhalation, shows favorable anti-inflammatory effects on ozone-induced airway inflammation in healthy volunteers. The significant reductions in key inflammatory parameters including IL-8, MMP-9, and neutrophil infiltration support its potential therapeutic value in neutrophilic respiratory diseases like COPD. [4] [5]
Future studies should focus on:
The ozone challenge model remains a robust, validated human experimental system for evaluating novel anti-inflammatory compounds, with this compound serving as a promising example of its successful application in respiratory drug development.
This compound (TBC1269) represents a novel class of inhaled small-molecule pan-selectin antagonists that target the inflammatory cascade in asthma by inhibiting leukocyte recruitment. This synthetic oligosaccharide functions as a competitive inhibitor that blocks all three selectin family members (E-selectin, P-selectin, and L-selectin), which are crucial for the initial tethering and rolling of leukocytes on the vascular endothelium prior to transmigration into inflamed tissues. The therapeutic rationale for this compound in asthma management stems from its potential to modulate the late-phase inflammatory response without the broad immunosuppressive effects associated with corticosteroids.
The late asthmatic response (LAR) is a clinically important phenomenon characterized by a gradual decline in lung function occurring 3-8 hours after allergen exposure in susceptible individuals. Unlike the early asthmatic response mediated primarily by mast cell degranulation and bronchoconstriction, the LAR involves complex inflammatory pathways with recruitment of various leukocytes including eosinophils, neutrophils, and lymphocytes to the airways. This cellular infiltration leads to persistent airway inflammation, heightened hyperresponsiveness, and eventual structural changes—features that this compound specifically targets through its selectin-antagonist activity [1] [2].
Table: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| Drug Class | Small-molecule pan-selectin antagonist |
| Molecular Weight | 863 g/mol |
| Mechanism of Action | Competitive inhibition of E-selectin, P-selectin, and L-selectin |
| Primary Indication | Late asthmatic response attenuation in mild asthma |
| Administration Route | Inhalation (dry powder or aerosolized) |
| Dosing Regimen | 70 mg twice daily (days 1-3), 70 mg once (day 4) |
The pathophysiological cascade of the late asthmatic response begins with allergen exposure triggering the activation of resident immune cells in the airways, including macrophages and dendritic cells. These cells release pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and chemokines that stimulate endothelial cells to express adhesion molecules, particularly selectins. The sequential recruitment process of leukocytes from circulation to airway tissues involves initial tethering and rolling mediated by selectins, followed by firm adhesion through integrins, and finally transmigration into inflamed tissues [2].
This compound exerts its therapeutic effect by specifically interfering with the initial rolling phase of leukocyte recruitment. By blocking the interaction between selectins on endothelial cells and their carbohydrate ligands on leukocytes (particularly P-selectin glycoprotein ligand-1, PSGL-1), this compound effectively reduces leukocyte infiltration into the airways following allergen challenge. This mechanism is particularly relevant for the LAR, as studies have demonstrated that this compound significantly attenuates the maximum late asthmatic response by 50.2% compared to placebo, without affecting the early asthmatic response or peripheral blood cell counts [1].
Diagram: Mechanism of Late Asthmatic Response and this compound Inhibition
The recommended clinical protocol follows a randomized, double-blind, placebo-controlled, cross-over design to evaluate the efficacy of this compound in attenuating allergen-induced late asthmatic responses. Each subject serves as their own control, receiving both active treatment and placebo in randomized sequence with an appropriate washout period (typically 2-4 weeks) between treatments to avoid carryover effects. This design efficiently controls for inter-subject variability and enhances statistical power with a smaller sample size [1].
Inclusion criteria should target adults aged 18-50 years with mild allergic asthma (using only beta-agonists as needed) and demonstrated late asthmatic response during screening, defined as a fall in FEV₁ >15% of baseline between 3-8 hours after allergen inhalation. Key exclusion criteria include: recent respiratory infections (within 4 weeks), use of corticosteroids or other controller medications, significant comorbid conditions, and smoking history. Subjects should maintain stable lung function with FEV₁ >70% of predicted values throughout the study [1].
This compound administration follows a specific regimen: 70 mg twice daily on days 1-3, followed by a single 70 mg dose on the morning of day 4. The last dose is administered immediately prior to allergen challenge. Matching placebo follows the identical schedule. Inhalation should be performed using a standardized inhalation technique with appropriate training and monitoring to ensure consistent drug delivery [1].
The allergen challenge procedure begins with baseline spirometry to establish FEV₁ values. Allergen extracts (e.g., house dust mite, cat dander, or pollen) are selected based on individual sensitivity determined by skin prick testing. Allergen inhalation is performed using serial doubling concentrations until a ≥20% fall in FEV₁ is achieved for the early response. Lung function measurements are then recorded at 30-minute intervals for the first 2 hours (to capture early asthmatic response), followed by hourly measurements from 3-8 hours to quantify the late asthmatic response, with additional monitoring at 24 hours for assessment of airway hyperresponsiveness [1].
Table: Schedule of Procedures and Assessments
| Time Point | Procedure | Primary Measurements |
|---|---|---|
| Screening | Allergen challenge, Spirometry | FEV₁ fall >15% 3-8h post-challenge |
| Day 1-3 | Study drug administration (bid) | Adherence monitoring, Adverse events |
| Day 4 | Pre-challenge FEV₁, Drug administration | Baseline lung function |
| Time 0 | Allergen inhalation challenge | FEV₁ pre-challenge |
| 0-2h Post | Spirometry every 30min | Early asthmatic response (maximum % fall FEV₁) |
| 3-8h Post | Spirometry hourly | Late asthmatic response (maximum % fall FEV₁) |
| 24h Post | Methacholine challenge, Sputum induction | PC₂₀, Inflammatory cell counts |
The primary endpoint for evaluating this compound efficacy is the maximum percent fall in FEV₁ during the late asthmatic response period (3-8 hours post-allergen challenge). In the pivotal clinical trial, this compound demonstrated a statistically significant attenuation of the LAR, reducing the maximum fall by approximately 50% compared to placebo. Specifically, the placebo group showed a mean maximum FEV₁ fall of -13.10% (±2.30% SEM), while the this compound group showed a fall of -6.52% (±3.86% SEM), with a treatment effect p-value of 0.045 using a linear mixed-effects model [1].
This magnitude of protection against allergen-induced bronchoconstriction during the late phase represents a clinically relevant effect that supports the role of selectin-mediated inflammation in asthma pathophysiology. The interindividual variability in response (reflected in the SEM values) suggests that certain patient subgroups may derive particular benefit from selectin antagonism, potentially those with pronounced neutrophil involvement in their asthma phenotype [1].
Secondary endpoints provide additional insights into this compound's mechanism and potential clinical applications. Importantly, this compound showed no significant effect on the early asthmatic response (0-2 hours post-challenge), consistent with its mechanism targeting inflammatory cell recruitment rather than mast cell-mediated bronchoconstriction. Similarly, no significant differences were observed in post-allergen airway hyperresponsiveness to methacholine at 24 hours, exhaled nitric oxide levels, or peripheral blood cell counts compared to placebo [1].
The dissociation between clinical efficacy (reduced LAR) and traditional inflammatory biomarkers suggests that selectin antagonism may act through mechanisms not fully captured by standard monitoring approaches. This highlights the need for more sophisticated biomarkers to evaluate therapies targeting specific adhesion pathways in asthma [1].
Table: Primary and Secondary Outcomes from Clinical Trial
| Outcome Measure | Placebo Group | This compound Group | Treatment Effect |
|---|---|---|---|
| Primary Endpoint | |||
| Max % fall FEV₁ (3-8h) | -13.10% ± 2.30% | -6.52% ± 3.86% | p = 0.045 |
| Secondary Endpoints | |||
| Early asthmatic response (0-2h) | Not reported | Not reported | No significant effect |
| Airway hyperresponsiveness (PC₂₀) | Not reported | Not reported | No significant effect |
| Exhaled nitric oxide | Not reported | Not reported | No significant effect |
| Peripheral blood cells | Not reported | Not reported | No significant effect |
For studies investigating this compound in allergen challenge models, appropriate statistical approaches are crucial for valid interpretation. The cross-over design necessitates use of linear mixed-effects models that account for within-subject correlation, period effects, and treatment sequence effects. Based on the published trial with 12 subjects, sample size calculations for future studies should consider the effect size observed in the LAR (approximately 50% attenuation) and the within-subject variability reported [1].
For a power of 80% and alpha of 0.05, a sample size of 10-15 subjects would typically be adequate to detect similar treatment effects in a cross-over design. However, larger samples may be needed if investigating subgroup responses or smaller effect sizes on secondary endpoints. The primary analysis should follow the intention-to-treat principle, with sensitivity analyses conducted to assess the impact of missing data, particularly for the LAR measurements which require extended monitoring periods [1].
Safety monitoring should include standard adverse event assessments throughout the treatment and follow-up periods, with special attention to potential local airway irritation from inhaled drug administration. In the clinical trial, this compound was generally well-tolerated with no significant safety concerns identified. Subjects should be monitored for bronchoconstriction following both drug administration and allergen challenge, with rescue bronchodilators readily available [1].
The allergen challenge procedure itself carries risks of excessive bronchoconstriction, particularly in more sensitive individuals. Strict stopping criteria should be implemented, including a maximum allowable fall in FEV₁ (typically 40-50%) and immediate availability of rescue medications and emergency equipment. Staff should be trained in managing acute asthma exacerbations, and facilities should have appropriate resuscitation equipment [1].
Several technical limitations should be considered when implementing this protocol. The cross-over design, while efficient, is vulnerable to carryover effects if the washout period is insufficient, though the transient nature of this compound effect makes this less concerning. The selection of mild asthmatics with isolated late responses may limit generalizability to more severe asthma populations or those with different inflammatory phenotypes [1].
The quantification of inflammatory markers in the original trial may have been limited by the techniques available at the time. Contemporary studies could enhance assessment by incorporating more sophisticated measures such as transcriptomic profiling of peripheral blood cells, which has shown promise in discriminating early from dual responders in allergen challenge models [3]. Additionally, exploration of cellular sources of cytokines through techniques like PMA stimulation of blood cells could provide deeper insights into the immunologic mechanisms underlying the DYAR and this compound's effects [4].
Diagram: Clinical Trial Workflow for this compound Assessment
This compound represents a promising therapeutic approach targeting selectin-mediated inflammation in asthma, with compelling evidence for its efficacy in attenuating the late asthmatic response following allergen challenge. The detailed protocol provided enables researchers to investigate this mechanism further and explore potential applications in other inflammatory airway diseases. The differential effect on late but not early response highlights the importance of patient selection and outcome measure choice in future clinical trials.
The experimental allergen challenge model with this compound provides a valuable platform for proof-of-concept studies of selectin antagonists, allowing efficient assessment of target engagement and biological activity before proceeding to larger clinical trials. Future research directions should include exploration of This compound in other inflammatory conditions where selectins play key roles, such as COPD, psoriasis, and other diseases characterized by excessive leukocyte recruitment [2]. Additionally, combination therapies with other targeted agents may yield synergistic effects worthy of investigation.
Bimosiamose (development code TBC1269) represents a first-in-class synthetic pan-selectin antagonist being investigated as a novel anti-inflammatory agent for respiratory diseases. This small molecule inhibitor (molecular weight: 862.34 g/mol) targets all three selectin family members—E-selectin (endothelial), P-selectin (platelet), and L-selectin (leukocyte)—which are crucial mediators of the initial leukocyte recruitment process during inflammatory responses [1] [2]. The therapeutic rationale for this compound in chronic obstructive pulmonary disease (COPD) stems from the critical role of selectins in mediating neutrophil and eosinophil migration into lung tissue, a key pathological feature in COPD exacerbations [3] [4]. By blocking selectin-mediated leukocyte adhesion, this compound potentially disrupts the inflammatory cascade at its earliest stages, offering a mechanism distinct from conventional anti-inflammatory therapies.
The molecular basis for this compound's activity lies in its function as a glycomimetic compound that structurally mimics native carbohydrate ligands for selectins, particularly sialyl Lewis X [1]. In vitro studies demonstrate this compound inhibits P-selectin binding with IC₅₀ values ranging from 70-95 μM in cellular assays [2] [5]. From a clinical development perspective, this compound has been formulated for inhaled delivery to achieve high local concentrations in the airways while minimizing systemic exposure, reflecting a targeted approach for respiratory diseases [6] [7]. The compound has undergone phase 2 clinical trials for COPD and asthma, establishing preliminary evidence of safety and biological activity [1].
This compound exerts its therapeutic effects through pan-selectin inhibition, disrupting the initial stages of leukocyte recruitment to inflammatory sites. The multistep process of leukocyte extravasation begins with selectin-mediated tethering and rolling along the vascular endothelium, followed by firm adhesion and transmigration into tissues [8]. Selectins recognize sialylated carbohydrate ligands on circulating leukocytes, with each family member serving distinct yet overlapping functions: P-selectin mediates rapid leukocyte recruitment, E-selectin supports slower leukocyte rolling, and L-selectin facilitates leukocyte trafficking to peripheral lymph nodes and inflammatory sites [1]. By simultaneously blocking all three selectins, this compound effectively prevents the initial contact between leukocytes and the endothelium, thereby reducing subsequent inflammatory cell infiltration into tissues.
In the context of respiratory diseases like COPD, neutrophilic inflammation represents a key pathophysiological feature, particularly during exacerbations [3] [4]. Activated neutrophils release proteolytic enzymes including matrix metalloproteinases (MMP-9) and neutrophil elastase, which contribute to tissue destruction and mucus hypersecretion [6] [3]. Additionally, chemokines such as interleukin-8 (IL-8) perpetuate the inflammatory response by recruiting more neutrophils to the airways. This compound interrupts this destructive cycle at its inception by blocking selectin-dependent neutrophil recruitment, thereby reducing the burden of activated neutrophils in the airways and potentially limiting inflammation-mediated tissue damage.
Table: Selectin Family Members and Their Roles in Inflammation
| Selectin Type | Cellular Source | Primary Ligand | Role in Inflammation |
|---|---|---|---|
| P-selectin | Platelets, endothelial cells | PSGL-1 | Mediates rapid neutrophil and monocyte recruitment |
| E-selectin | Activated endothelial cells | ESL-1, PSGL-1 | Supports slow leukocyte rolling and activation |
| L-selectin | Leukocytes | GlyCAM-1, CD34 | Facilitates lymphocyte homing and neutrophil recruitment |
The following diagram illustrates the molecular mechanism by which this compound inhibits leukocyte recruitment in the airway endothelium:
Clinical investigations of this compound have demonstrated its potential for reducing airway inflammation in both asthma and COPD. In a randomized, double-blind, placebo-controlled cross-over trial conducted in mild asthmatics, inhaled this compound (70 mg twice daily) significantly attenuated the late asthmatic response following allergen challenge by 50.2% compared to placebo [7]. This proof-of-concept study established the clinical relevance of selectin inhibition in allergic airway disease. More specifically for COPD applications, a trial examining the effect of this compound on ozone-induced airway inflammation in healthy volunteers demonstrated its impact on key sputum biomarkers [6]. In this study, this compound reduced sputum neutrophils by 40% (p=0.068), while also significantly decreasing interleukin-8 (IL-8) by 35% (p=0.004) and matrix metalloproteinase-9 (MMP-9) by 46% (p=0.022) in sputum supernatant [6].
The inflammatory response in COPD involves complex cellular and molecular pathways that can be experimentally modeled using various challenges. The ozone challenge model induces neutrophilic inflammation that shares features with COPD exacerbations, providing a controlled system for evaluating anti-inflammatory therapies like this compound [6]. Similarly, lipopolysaccharide (LPS) inhalation challenge has been used as a model of bacterial exacerbations in COPD patients, characterized by increased airway and systemic inflammation with elevated sputum neutrophils, IL-6, C-reactive protein (CRP), and Clara cell protein (CC-16) [3]. These challenge models offer valuable platforms for evaluating the pharmacodynamic effects of this compound on relevant inflammatory biomarkers before proceeding to larger clinical trials in COPD patients.
Table: this compound Efficacy on Sputum Biomarkers in Clinical Trials
| Biomarker | Cell Type/Mediator | Change with this compound | p-value | Clinical Significance |
|---|---|---|---|---|
| Neutrophils | Primary inflammatory cells | -40% reduction | 0.068 | Reduces main effector cells in COPD |
| IL-8 | Neutrophil chemokine | -35% reduction | 0.004 | Decreases neutrophil chemoattraction |
| MMP-9 | Matrix metalloproteinase | -46% reduction | 0.022 | Reduces tissue remodeling and destruction |
| Late Asthmatic Response | Airway function (FEV₁) | -50.2% attenuation | 0.045 | Improves airway physiology |
Sputum induction should be performed using standardized safety protocols, particularly in patients with airflow limitation. Participants inhale hypertonic saline (3%, 4%, and 5%) for sequential 7-minute periods from an ultrasonic nebulizer. Pre-medication with a bronchodilator (e.g., 200-400 μg salbutamol) 15 minutes prior to induction is recommended to prevent bronchoconstriction. During the procedure, lung function should be monitored regularly, and the process should be discontinued if FEV₁ falls by more than 20% from baseline. Participants should be instructed to clear their throat, rinse their mouth, and then provide a deep cough sputum sample into a sterile container. The sample should be processed within 2 hours of collection to maintain cell viability and biomarker integrity [3].
For sputum processing, the protocol should follow these standardized steps:
The processed sputum samples enable comprehensive analysis of cellular and soluble inflammatory biomarkers that reflect this compound's pharmacological activity:
Cellular Analysis: Count total cells using a hemocytometer with trypan blue exclusion to assess viability. For differential counts, examine at least 400 inflammatory cells on stained cytospin slides, classifying them as neutrophils, eosinophils, macrophages, lymphocytes, or bronchial epithelial cells. Express results as both percentage of total inflammatory cells and absolute counts per gram of sputum [3].
Soluble Mediator Quantification: Analyze sputum supernatants for key inflammatory mediators using validated immunoassays:
Quality Control: All immunoassays should be performed in triplicate with values within 10% coefficient of variation. Include appropriate standard curves and controls in each assay batch. Assess the potential effect of DTT on mediator recovery by comparing standards with and without 0.05% DTT [3].
The following diagram outlines the complete experimental workflow for sputum biomarker analysis in this compound clinical trials:
When evaluating this compound's anti-inflammatory effects in clinical trials, researchers should focus on consistent patterns across multiple biomarkers rather than isolated changes. A positive response to this compound therapy typically manifests as coordinated reductions in both cellular and soluble inflammatory mediators. The primary efficacy endpoint is generally reduction in sputum neutrophil count (both percentage and absolute count), with supporting evidence from decreases in neutrophil-derived products like MMP-9 and neutrophil elastase [6] [3]. Secondary endpoints may include reduction in neutrophil chemoattractants like IL-8 and improvements in clinical parameters like lung function or exacerbation frequency.
For comprehensive assessment, analyze the correlation between biomarker changes and clinical outcomes. For instance, the percentage reduction in sputum neutrophils should correlate with improvements in symptom scores or lung function parameters where available. Additionally, consider the temporal relationship between this compound administration and biomarker response. Peak effects on sputum neutrophils and inflammatory mediators typically occur within 3-6 hours after challenge models [6] [3], but this may vary based on the specific inflammatory stimulus and patient population. When interpreting results, compare the magnitude of this compound's effects to those observed with established anti-inflammatory therapies like corticosteroids to contextualize its potential clinical utility.
Several methodological considerations are essential for proper interpretation of sputum biomarker data in this compound trials. The use of DTT during processing can affect measurement of certain mediators, though it has minimal impact on IL-8 recovery [3]. Researchers should validate that their specific assays are not compromised by DTT. Sample quality is another critical factor—samples with >80% squamous epithelial cells indicate excessive saliva contamination and should be excluded from analysis. Additionally, the inherent variability in spontaneous sputum production necessitates standardized induction protocols to ensure consistent sample quality and comparability across time points and treatment arms.
The clinical relevance of biomarker changes should be interpreted within the context of the specific trial design. Challenge models (ozone or LPS) demonstrate pharmacological activity but may not perfectly predict efficacy in naturalistic COPD exacerbations [6] [3]. Furthermore, the optimal dosing regimen for this compound remains to be fully established, and different inflammatory endpoints may have distinct dose-response relationships. When planning trials, consider including systemic biomarkers (e.g., serum IL-6, CRP) alongside sputum measures to evaluate both local and systemic anti-inflammatory effects [3]. This comprehensive approach provides a more complete picture of this compound's pharmacological activity and potential clinical utility in COPD management.
This document consolidates the experimental methodology and key findings from clinical trials investigating the inhaled pan-selectin antagonist Bimosiamose delivered via the AKITA2 APIXNEB nebulizer system. It is designed to provide researchers and drug development professionals with a reference for conducting similar studies.
The administration of this compound in the cited clinical trials relied on a specific and controlled delivery system.
Table 1: Device and Formulation Specifications
| Component | Specification | Notes / Function |
|---|---|---|
| Nebulizer Device | AKITA2 APIXNEB (Activaero) | Breath-actuated nebulizer for Individualized Controlled Inhalation (ICI) [1]. |
| Drug Formulation | This compound disodium (TBC1269Z) aqueous solution [2] | Supplied in 5 ml ampoules at a concentration of 100 mg/ml [2]. |
| Diluent | 0.9% Sodium Chloride [2] | Used for appropriate dilution. |
| Typical Inhaled Volume | 4 ml [2] | - |
| Dosage | 10 mg [3] | Inhaled twice daily (BID). Other studies used doses ranging from 2 mg to 70 mg [2]. |
| Treatment Duration | 28 days (COPD trial) [3] or 4 days (ozone-challenge trial) [4] | On top of standard bronchodilator therapy in COPD patients [3]. |
The AKITA2 system actively controls the patient's entire inhalation maneuver. It is programmed based on individual lung function data to ensure a precise and efficient aerosol delivery, which enhances lung deposition and reduces variability [1].
In clinical settings, the primary efficacy of inhaled this compound was assessed through its impact on inflammatory biomarkers in induced sputum and lung function parameters.
Table 2: Summary of Efficacy Outcomes from Clinical Trials
| Efficacy Parameter | Outcome (this compound vs. Placebo) | Statistical Significance | Study Context |
|---|---|---|---|
| Interleukin-8 (IL-8) | Reduction of 9.49 ng/mL [3] | p = 0.008 [3] | COPD Patients (28-day) |
| Reduction of 35% [4] | p = 0.004 [4] | Ozone-induced Inflammation (4-day) | |
| Sputum Macrophage Count | Reduction of 0.200 x 10⁶ cells/mL [3] | p = 0.012 [3] | COPD Patients (28-day) |
| Sputum Neutrophil Count | Reduction of 40% [4] | p = 0.068 (trend) [4] | Ozone-induced Inflammation (4-day) |
| Matrix Metalloproteinase-9 (MMP-9) | Reduction of 46% [4] | p = 0.022 [4] | Ozone-induced Inflammation (4-day) |
| Lung Function (FEV1) | Small numeric improvement [3] | Not statistically significant [3] | COPD Patients (28-day) |
This protocol outlines the methodology for a clinical study investigating the anti-inflammatory effects of inhaled this compound in patients with COPD, as derived from the referenced trials.
The workflow for the clinical trial protocol is summarized below:
I hope these comprehensive notes and protocols are helpful for your work. Should you require further details on any specific aspect, please feel free to ask.
The table below summarizes the key outcomes from a 2011 clinical trial investigating the efficacy of inhaled this compound.
| Parameter Measured | Result with this compound | Statistical Significance (p-value) | Study Details |
|---|---|---|---|
| Sputum Neutrophil Count | 40% reduction compared to placebo | p = 0.068 | Double-blind, placebo-controlled, cross-over trial (n=18) [1] |
| Sputum IL-8 Concentration | 35% reduction compared to placebo | p = 0.004 | Double-blind, placebo-controlled, cross-over trial (n=18) [1] |
| Sputum MMP-9 Concentration | 46% reduction compared to placebo | p = 0.022 | Double-blind, placebo-controlled, cross-over trial (n=18) [1] |
| Allergen-induced Late Asthmatic Response (LAR) | ~50% attenuation of maximum FEV1 fall | Reported as "significant", specific p-value not provided | Double-blind, placebo-controlled, cross-over trial in mild asthmatics (n=12) [2] |
The following workflow details the methodology used in the 2011 study on ozone-induced airway inflammation [1]. You can adapt this protocol for troubleshooting related issues.
This compound is a synthetic, small-molecule pan-selectin antagonist [2]. It works by blocking selectins, a family of cell adhesion molecules (E-, P-, and L-selectin) that are responsible for the initial tethering and rolling of leukocytes (like neutrophils) on the vascular endothelium, which is the first step in their migration from the bloodstream into inflamed tissues [2] [3]. The following diagram illustrates this inflammatory cascade and the point of inhibition by this compound.
The table below summarizes the adverse event (AE) data from first-in-human studies to help you anticipate and manage potential issues in your research.
| Trial Design | Dosing Information | Safety & Adverse Event Findings | Management Recommendations |
|---|
| Single-Dose Escalation (48 healthy males) [1] | Single inhalations: 2 mg to 140 mg | All subjects completed the study. No deaths or severe AEs. 11 mild AEs on active drug. AEs more frequent at the 140 mg dose. 1 moderate AE on placebo. | For doses ≤70 mg: No significant safety concerns expected. For doses >70 mg (e.g., 105-140 mg): Monitor subjects closely for an increased frequency of mild AEs. | | Multiple-Dose (32 healthy males) [1] | 8 mg to 70 mg twice daily for 7 days | All subjects completed the study. No deaths or severe AEs. 34 mild AEs on active drug. 8 mild and 3 moderate AEs on placebo. | Long-term dosing up to 70 mg bid is well-tolerated. The safety profile appears consistent and acceptable for research purposes. |
Key Pharmacokinetic Insight: The systemic bioavailability of inhaled Bimosiamose is low, which may contribute to its favorable tolerability profile [1] [2].
For your reference, here is the core methodology from the clinical trials that established the safety and pharmacokinetic data [1].
Q1: What is the maximum safe dose of inhaled this compound that can be used in a study?
Q2: What type of adverse events should I prepare for, particularly at higher doses?
Q3: Does inhaled this compound achieve significant systemic exposure?
To help visualize the overall process from the cited studies, the following diagram outlines the key stages and decision points for managing this compound dosing in a clinical research setting.
The ozone challenge model is used to assess the efficacy of anti-inflammatory compounds by evaluating their ability to attenuate ozone-induced airway inflammation in healthy volunteers. The table below summarizes the core quantitative criteria used to identify and screen suitable "responders" for studies like the Bimosiamose trial [1] [2] [3].
| Parameter | Inclusion Criteria for "Responder" | Experimental Measurement |
|---|
| Sputum Neutrophils | >10% absolute increase in sputum neutrophil percentage post-ozone [4] [3]. >50% increase in total neutrophil count (neutrophils/g sputum) from baseline [4]. | Induced sputum, differential cell count 3-6 hours post-exposure [1] [2]. | | Baseline Neutrophil Level | Sputum neutrophil level ≤65% of non-squamous cells at initial screening [2]. | Induced sputum during screening visit. | | Lung Function | FEV₁ ≥80% of predicted value [2] [5]. | Spirometry. | | Health Status | Healthy, non-smoking adults (aged 18–55) with no acute respiratory illness [2] [6]. | Medical history, physical examination, clinical labs. |
The following workflow details the standardized protocol used in clinical studies, providing a template for your own experimental design and troubleshooting.
Here are solutions to frequently encountered problems when running ozone challenge studies.
| Problem | Potential Cause | Solution / Check |
|---|---|---|
| High screen failure rate | Subjects are not innate "responders" to ozone. | Pre-screen with a baseline ozone challenge; recruit based on proven responder status [2]. |
| Low sputum yield or quality | Inability to produce adequate sputum sample; high squamous cell contamination. | Train subjects in sputum induction during screening; use selective plug processing for cell-rich samples [6]. |
| High variability in inflammatory markers | Inter-individual biological variability in immune response. | This is an inherent feature; use a cross-over study design where subjects act as their own controls [1] [7]. |
| No significant drug effect | Insufficient drug dosing or delivery; targeting the wrong pathway. | Ensure optimal drug delivery to lungs (e.g., via breath-actuated nebulizer); confirm drug mechanism aligns with ozone biology (e.g., targeting selectins) [1] [2]. |
Understanding the molecular mechanisms is key to interpreting results and troubleshooting assay outcomes. The diagram below illustrates the key pathways involved in the neutrophilic inflammatory response to ozone.
The MAPK/IL-8 pathway is a critical mediator, and its activity level is a key source of inter-individual variability. Studies show that subjects with a higher ozone-induced IL-8 response exhibit significantly greater activation of the ERK1/2 pathway [7].
A primary challenge in studies like those involving bimosiamose is the inherent variability of sputum biomarkers. The table below addresses common issues and solutions, drawing from general principles of sputum analysis in respiratory research [1] [2].
| Issue | Potential Cause | Solution / Best Practice |
|---|---|---|
| High variability in biomarker readings | Inconsistent sample quality (e.g., high salivary content) | Standardize sputum induction with inhaled saline; discard samples with >25 squamous epithelial cells per low-power field [2]. |
| Inconsistent data between study timepoints | Lack of processing standardization; analyte degradation | Use consistent processing methods (e.g., Dithiothreitol (DTT) concentration, incubation time). Aliquot and store supernatants at -70°C immediately [2]. |
| Biomarker levels below detection limit | Low abundance of specific analytes; interference from processing reagents | Validate that DTT does not interfere with the immunoassay for your target biomarkers [3]. Use high-sensitivity multiplex or ELISA assays. |
| Poor correlation with clinical outcomes | Single measurements may not reflect a patient's "inflammatory burden" | Take multiple measurements over time to get a more reliable and precise estimate. Single measurements are often insufficient [2]. |
The following methodology is a standardized protocol for sputum induction and processing, commonly used in clinical trials to ensure sample consistency and reliability [3] [2].
Title: Workflow for Sputum Induction and Processing for Biomarker Analysis
Procedure Details:
Understanding the reliability of different biomarkers is crucial for selecting endpoints in clinical trials. The table below summarizes key inflammatory mediators, their reliability, and relevance based on a systematic review [1] and a longitudinal variability study [2].
| Biomarker | Reliability & Variability | Notes & Clinical Relevance |
|---|---|---|
| Neutrophil Elastase (NE) | Recommended for trials. Shows validity and responsiveness [1]. | A key marker of neutrophilic inflammation. Considered a leading candidate for clinical trial outcomes [1]. |
| IL-8 | Shows acceptable reliability and is associated with COPD [2]. Responsive for trial use [1]. | A primary neutrophil chemoattractant. Levels can be reliably measured, though variability exists [2]. |
| TNF-α, IL-1β | Demonstrated validity and responsiveness for current trial use [1]. | Pro-inflammatory cytokines central to the inflammatory cascade in conditions like CF and COPD [1]. |
| IL-6, VEGF | Acceptable intra- and inter-patient reliability in sputum (IL-6) and serum (VEGF) [2]. | Associated with disease state and severity in stable COPD patients [2]. |
| CRP | Serum levels show acceptable reliability and are significantly associated with COPD [2]. | A systemic inflammatory marker. Single measurements can be reliable [2]. |
| General Sputum Proteins | High variability. Median intra-subject Coefficient of Variation (CV) is 0.58 [2]. | Levels of many sputum biomarkers cannot be reliably ascertained from a single measurement [2]. |
Q1: What are the most promising sputum biomarkers to use in a clinical trial for an anti-inflammatory drug like this compound? Based on current evidence, Neutrophil Elastase (NE), IL-8, TNF-α, and IL-1β have demonstrated sufficient validity, clinical relevance, and responsiveness to be considered for use in clinical trials [1]. Other biomarkers like IL-6 and calprotectin also show future promise [1].
Q2: Why are my sputum biomarker results so variable, even in stable patients? Significant temporal variability is a known characteristic of inflammatory proteins in sputum [2]. This variability is often greater than in serum. To address this, it is recommended to take multiple measurements over time rather than relying on a single timepoint, as this provides a more precise estimate of the inflammatory burden [2].
Q3: Are there any special considerations for measuring biomarkers in sputum supernatant? Yes. A key consideration is that processing reagents like Dithiothreitol (DTT) can interfere with some immunoassays [3]. It is critical to validate that the use of DTT does not affect the recovery and accurate measurement of your specific target analytes.
The table below summarizes the key parameters for Bimosiamose inhalation as established in human clinical trials. These can serve as a reference for configuring laboratory equipment.
| Parameter | Specifications from Clinical Trials |
|---|
| Nebulizer Type | • Pari LC Star [1] • Akita2 Apixneb (breath-actuated) [2] [3] | | Administration Volume | 4 ml of drug solution [1] | | Inhalation Duration | Approximately 15 minutes [1] | | Formulation | Aqueous solution of this compound disodium, diluted with 0.9% sodium chloride [1] | | Typical Dosage | 10 mg to 70 mg, administered twice daily (bid) [4] [1] [2] |
Here is a generalized workflow for patient inhalation administration based on the clinical trial methodology, which may inform your experimental setup.
Here are answers to common technical questions based on the clinical data.
Q1: What is the safety profile of inhaled this compound?
Q2: Has inhaled this compound shown efficacy in human studies?
Q3: What is the systemic bioavailability of this compound after inhalation?
The search results provide a clear foundation for clinical administration but lack granular troubleshooting for laboratory experiments. Here are some suggestions to optimize your technique:
Bimosiamose is a pan-selectin antagonist that inhibits the initial "rolling" of leukocytes on the vascular endothelium, a primary step in the inflammatory response [1]. The table below summarizes its key pharmacological data:
| Parameter | Details |
|---|---|
| Molecular Target | Pan-selectin antagonist (E-, P-, and L-selectin) [2]. |
| IC₅₀ Values | E-selectin: 88 µM; P-selectin: 20 µM; L-selectin: 86 µM [2]. |
| Primary Function | Inhibits leukocyte recruitment to sites of inflammation [1]. |
| Clinical Trial Phase | Phase I (Healthy Volunteers) and Phase II (Patient populations, inferred) [1] [3]. |
The tables below summarize the findings from clinical studies in healthy volunteers and a patient-relevant study.
Tolerability & Pharmacokinetics in Healthy Volunteers (Phase Ia/Ib) [1] This randomized, double-blind, placebo-controlled study investigated inhaled this compound.
| Aspect | Findings in Healthy Volunteers |
|---|---|
| Study Design | Two trials: single-dose escalation (2-140 mg) and multiple-dose (8-70 mg twice daily for 7 days). |
| Tolerability | Well-tolerated. No severe adverse events. Some mild adverse events, more frequent at the highest single dose (140 mg). |
| Pharmacokinetics | Low systemic bioavailability. Plasma levels only detected at doses ≥50 mg twice daily. |
| Conclusion | Single and multiple inhalation doses up to 70 mg were well-tolerated. |
Efficacy in a Model of Airway Inflammation (Healthy Volunteers) [3] This study investigated the anti-inflammatory effects of this compound in an ozone-induced inflammation model.
| Aspect | Findings |
|---|---|
| Study Design | Double-blind, randomized, placebo-controlled, cross-over. This compound (10 mg bid) for 4 days followed by ozone challenge. |
| Key Efficacy Results | • 40% reduction in sputum neutrophils (p=0.068). • 35% reduction in interleukin-8 (IL-8) (p=0.004). • 46% reduction in matrix-metalloproteinase-9 (MMP-9) (p=0.022). | | Conclusion | Showed favourable anti-inflammatory effects, suggesting potential for clinical benefit in COPD patients. |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies.
1. Protocol: Tolerability and Pharmacokinetics (Phase I) [1] This protocol can be used as a basis for initial human safety studies of inhaled compounds.
2. Protocol: Efficacy in Ozone-Induced Airway Inflammation [3] This model is useful for probing the anti-inflammatory effects of a drug in human subjects.
Q1: What could explain the disconnect between positive anti-inflammatory signals in healthy volunteer studies and the need for further proof in patients? The ozone challenge model in healthy volunteers creates a predictable, acute neutrophilic inflammation [3]. Chronic inflammatory diseases like COPD involve a more complex and persistent pathology. The "Treatable Traits" framework highlights that COPD is highly heterogeneous, with patients exhibiting different dominant inflammatory pathways (e.g., eosinophilic vs. neutrophilic), comorbidities, and disease drivers [4]. A drug showing efficacy in a uniform, acute model may only be effective in a specific subset of patients whose disease is driven by selectin-mediated neutrophil recruitment.
Q2: Our formulation of this compound shows low and variable bioavailability in animal models. What factors should we investigate? The Phase I study achieved low but detectable systemic bioavailability with a specific inhalation setup [1]. Key factors to troubleshoot are:
The following diagrams, generated using Graphviz, illustrate the mechanism of action and clinical development pathway of this compound.
The table below summarizes the core design elements from two key clinical trials.
| Study Element | Allergen Challenge Study in Asthma [1] [2] | Ozone Challenge Study in Healthy Subjects [3] |
|---|---|---|
| Primary Objective | To evaluate the effect on allergen-induced Late Asthmatic Reaction (LAR). | To evaluate the effect on ozone-induced sputum neutrophilia. |
| Study Design | Randomized, double-blind, placebo-controlled, cross-over trial. | Double-blind, placebo-controlled, randomized, cross-over study. |
| Subjects | 12 male subjects with mild allergic asthma. | Healthy male or female subjects (aged 18-65). |
| Intervention | Inhaled Bimosiamose (70 mg) or placebo twice daily for 3 days, then once on Day 4. | Not explicitly detailed in the available summary. |
| Challenge Model | Allergen inhalation challenge performed on Day 4. | 3-hour ozone exposure challenge (250 ppb with intermittent exercise). |
| Primary Endpoint | Maximum % fall in FEV1 between 3-8 hours post-allergen (LAR). | Change in sputum neutrophil count. |
| Key Efficacy Finding | Significant attenuation of maximum LAR by 50.2% vs. placebo. | Results not available in the summary. |
For researchers looking to implement similar studies, here are the detailed methodologies for key procedures.
The allergen challenge is a validated model to study anti-inflammatory drugs in asthma. The following workflow outlines the core procedures for subjects:
Inclusion Criteria:
Exclusion Criteria:
Key Measurements:
The ozone challenge model is used to assess the efficacy of compounds targeting neutrophilic inflammation. The following workflow outlines the core procedures for subjects:
Inclusion Criteria:
Exclusion Criteria:
Key Measurements:
Q1: What is the scientific rationale for using a selectin antagonist like this compound in asthma? A1: Inflammation in asthma is mediated by the recruitment of leukocytes (e.g., eosinophils, neutrophils) from circulation into the airways. Selectins (E-, P-, and L-selectin) are adhesion molecules that initiate this process by mediating the tethering and rolling of these cells on the vascular endothelium [1] [5]. As a pan-selectin antagonist, this compound is designed to block this initial, critical step, thereby preventing the downstream influx of inflammatory cells and attenuating the allergic response [1] [2].
Q2: What are the critical subject selection criteria for a cross-over study with this compound? A2: The most critical criteria are related to the subject's inflammatory response to the specific challenge:
Q3: We are not seeing a significant treatment effect in our study. What could be potential reasons? A3:
Based on the analyzed studies, here are the core design considerations for a this compound cross-over trial:
This framework is designed for a research-focused technical support hub. You can use the templates below to document troubleshooting guides and FAQs as you gather data from other sources.
1. Frequently Asked Questions (FAQs)
| Question | Guidance & Troubleshooting |
|---|---|
| Inconsistent IL-8/MMP-9 reduction across assay replicates? | Confirm cell passage number is low and consistent; pre-treat cells with serum-free media for 6-8 hours before Bimosiamose application to synchronize cell cycle. |
| Unexpected cytotoxicity observed at working concentrations? | Verify stock solution concentration and purity; run a dose-response curve (e.g., 1-100 µM) with a cell viability assay (e.g., MTT) to confirm optimal non-toxic dose. |
| Poor signal in ELISA for MMP-9? | Check sample collection method; use protease inhibitor cocktail in collection buffer and avoid repeated freeze-thaw cycles. Include a positive control (e.g., PMA-stimulated cells). |
2. Experimental Protocol: Cell-Based ELISA for IL-8 and MMP-9 This protocol provides a detailed methodology for quantifying IL-8 and MMP-9 levels from cell culture supernatants.
The diagram below illustrates a hypothesized mechanism of action for this compound. Based on its known function as a selectin inhibitor, it likely blocks the initial activation of immune cells, which in turn would suppress the downstream production of inflammatory mediators like IL-8 and MMP-9.
Diagram Title: Hypothesized this compound Anti-inflammatory Pathway
This diagram visualizes the proposed mechanism where this compound, by inhibiting selectins, disrupts the early cascade of inflammation, leading to reduced production of IL-8 and MMP-9.
To locate the specific data on this compound, I suggest you:
| Feature | Bimosiamose | Corticosteroids (e.g., Inhaled Corticosteroids - ICS) |
|---|---|---|
| Mechanism of Action | Pan-selectin antagonist; blocks E-, P-, and L-selectins to inhibit leukocyte adhesion and rolling on vascular endothelium [1] [2]. | Bind to Glucocorticoid Receptors (GR), translocate to nucleus, transactivate anti-inflammatory genes and transrepress pro-inflammatory genes [3] [4]. |
| Primary Molecular Target | Cell adhesion molecules (Selectins) on cell surfaces [1] [2]. | Intracellular Glucocorticoid Receptors (GR) [3] [4]. |
| Key Anti-inflammatory Effects | Reduces neutrophil migration; decreases sputum IL-8, MMP-9, macrophage count [1]. | Broad-spectrum suppression; reduces multiple cytokines/chemokines; modulates various immune cells [3]. |
| Relevant Signaling Pathways | Blocks selectin-mediated outside-in signaling, inhibiting leukocyte activation and extravasation [1]. | GR-mediated genomic and non-genomic signaling; modulates MAPK, NF-κB, JNK pathways [3] [5]. |
| Efficacy in COPD | Modest reduction in specific biomarkers (sputum IL-8, MMP-9); no significant lung function improvement in small trials [1]. | Limited impact on core inflammation (e.g., neutrophils) in most COPD patients; reduces exacerbations in eosinophil-high subgroups [3] [6]. |
| Development Status | Development for COPD appears discontinued (listed in 2023 review) [3]. | Standard of care, widely used clinically [3]. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from key this compound and corticosteroid studies.
A 2013 randomized, double-blind, placebo-controlled, multicenter, cross-over trial provides a robust model for evaluating inhaled anti-inflammatory agents in COPD [1].
In vitro and ex vivo studies are crucial for understanding corticosteroid resistance, a major limitation in COPD treatment [4].
The diagrams below illustrate the distinct mechanisms of action for this compound and corticosteroids in the context of COPD inflammation.
Corticosteroids repress inflammation via HDAC2 recruitment, but oxidative stress in COPD inactivates HDAC2, leading to treatment resistance
This compound acts as a pan-selectin antagonist to block early leukocyte recruitment, preventing neutrophil infiltration into COPD lungs
For drug development professionals, this comparison highlights critical strategic considerations:
| Compound / Intervention | Study Type & Subjects | Key Efficacy Findings in Ozone Model | Mechanism of Action |
|---|---|---|---|
| Inhaled Corticosteroids (Fluticasone propionate, 2 mg) [1] | Randomized, controlled trial; 18 healthy "ozone responders" | ↓ 62% sputum neutrophils; ↓ 55% myeloperoxidase (MPO) [1] | Broad anti-inflammatory [1] |
| Oral Corticosteroids (Prednisolone, 50 mg) [1] | Randomized, controlled trial; 18 healthy "ozone responders" | ↓ 64% sputum neutrophils; ↓ 42% myeloperoxidase (MPO) [1] | Broad anti-inflammatory [1] |
| Bimosiamose (10 mg inhaled) [2] [3] | Double-blind, randomized, placebo-controlled crossover; 18 healthy subjects | ↓ 40% sputum neutrophils (p=0.068); ↓ 35% IL-8; ↓ 46% MMP-9 [2] | Pan-selectin antagonist (blocks E-, P-, L-selectin) [3] |
| PUR118 (Calcium lactate, inhaled) [4] | Single-blind, proof-of-concept; 24 healthy subjects | No significant change in sputum neutrophils; decrease in sputum macrophages with high dose [4] | Modifies airway surface liquid, epithelial protection [4] |
| Ozone Challenge Model Validation [1] | Clinical trial validation | Produced significant, reproducible ↑ in sputum neutrophils & IL-8; responsive to anti-inflammatories [1] | Induces neutrophilic airway inflammation [1] |
For reliable results, the model uses a standardized protocol, as detailed in the clinical trials:
This compound is a pan-selectin antagonist that inhibits the initial stages of leukocyte migration into tissues. The following diagram illustrates its mechanism in the context of ozone-induced airway inflammation.
| Trial Parameter | Result with this compound | Result with Placebo | Treatment Effect (p-value) |
|---|---|---|---|
| Maximum Fall in FEV1 during LAR (mean ± SEM) | -6.52 ± 3.86% | -13.10 ± 2.30% | p = 0.045 [1] |
| Attenuation of LAR | 50.2% reduction vs. placebo | -- | -- |
The efficacy data comes from a randomized, double-blind, placebo-controlled clinical cross-over trial [1].
This compound works by inhibiting selectins, a family of cell adhesion molecules. The following diagram illustrates how this mechanism targets the inflammatory process in asthma.
The diagram shows that this compound is a pan-selectin antagonist, meaning it blocks all three selectin family members (E-, P-, and L-selectin) [2] [3]. By inhibiting the crucial initial "rolling" step of leukocytes, it attenuates the cascade of inflammation that leads to the LAR [1] [4].
The table below summarizes key experimental findings for this compound from clinical and human endotoxemia studies.
| Study Model / Condition | Intervention & Dosage | Primary Findings & Efficacy | Key Outcome Measures |
|---|
| Ozone-Induced Airway Inflammation (Healthy subjects) [1] | Inhaled this compound (10 mg, twice daily for 4 days) | - 40% reduction in sputum neutrophils (p=0.068)
To help you evaluate the quality of this data, here are the methodologies for the key clinical studies cited.
The following diagram illustrates the role of selectins in neutrophil recruitment, which is the primary mechanism targeted by this compound.
The diagram above shows that this compound, as a pan-selectin antagonist, acts in the initial phase of neutrophil recruitment by blocking the interaction between selectins (P, E, and L) on the endothelium and their ligands (like PSGL-1) on neutrophils, thereby inhibiting neutrophil tethering and rolling [3].
For a complete comparative guide, you would need to find data on other specific selectin antagonists. I would recommend these next steps:
The following table summarizes the effects of Bimosiamose on sputum neutrophils and Interleukin-8 (IL-8) across different studies.
| Study Population | Treatment Regimen | Effect on Sputum Neutrophils | Effect on Sputum IL-8 | Other Biomarkers | Clinical Trial Identifier |
|---|---|---|---|---|---|
| Healthy subjects (Ozone-induced inflammation) [1] | 10 mg bid for 4 days via nebulizer | -40% (reduction, p=0.068) | -35% (reduction, p=0.004) | Matrix-metalloproteinase-9 (MMP-9): -46% (p=0.022) [1] | NCT01108913 [1] |
| COPD patients [2] | 10 mg bid for 28 days via nebulizer (on top of standard therapy) | -0.368 x 10⁶ cells/mL (difference from placebo, p=0.313) | -9.49 ng/mL (difference from placebo, p=0.008) | Macrophage count: -0.200 x 10⁶ cells/mL (p=0.012); Myeloperoxidase: Also measured [2] | NCT01108913 [2] |
The table below outlines the key methodological aspects of the cited experiments, which are crucial for interpreting the results.
| Protocol Element | Healthy Subject Study (Ozone Challenge) [1] [3] | COPD Patient Study [2] [4] |
|---|---|---|
| Study Design | Double-blind, randomized, placebo-controlled, cross-over trial [1] | Double-blind, randomized, placebo-controlled, cross-over, multi-center trial [2] |
| Subjects | 18 healthy non-smokers [1] | 77 patients with moderate-to-severe COPD (mean FEV1 57% pred.) [2] |
| Intervention | Inhaled this compound (10 mg) or placebo twice daily for 4 days via AKITA2 APIXNEB nebulizer [1] | Inhaled this compound (10 mg) or placebo twice daily for 28 days via AKITA2 Apixneb nebulizer, on top of standard bronchodilator therapy [2] |
| Challenge/Model | Ozone challenge (250 ppb for 3h with intermittent exercise) after 4 days of treatment [1] | Natural disease state in COPD patients [2] |
| Primary Outcome Analysis | Induced sputum collected 3h post-ozone challenge for differential cell count and inflammatory mediators [1] | Induced sputum and lung function measured on day 28 of each treatment period [2] |
This compound is a synthetic, small-molecule pan-selectin antagonist designed to inhibit E-, P-, and L-selectins [5]. Selectins are cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the vascular endothelium, which is the primary step in their migration from the bloodstream into inflamed tissue [4]. By blocking this interaction, this compound aims to reduce the influx of neutrophils and other inflammatory cells into the airways.
The following diagram illustrates this mechanism and the consequent reduction in inflammation, as validated by the clinical outcomes.
Diagram Title: this compound Inhibits Leukocyte Recruitment to Reduce Inflammation
The data validates that this compound effectively reduces central inflammatory mediators, though the effect on neutrophils shows some variation between models.
For further investigation, the referenced clinical trials (NCT01108913) on ClinicalTrials.gov would be the next resource for potentially more detailed results and secondary endpoints.
This compound is a synthetic, small-molecule pan-selectin antagonist designed to inhibit the initial rolling and tethering of leukocytes on the vascular endothelium, a crucial first step in the inflammatory cascade of asthma [1] [2]. The following table summarizes the key findings from a pivotal proof-of-concept clinical trial.
| Aspect | Experimental Data & Results |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, cross-over trial [1]. |
| Participants | 12 male subjects with mild allergic asthma [1]. |
| Treatment Regimen | Inhaled this compound (70 mg twice daily for 3 days, then once on day 4) vs. placebo [1]. |
| Primary Endpoint | Maximum fall in FEV1 during the late asthmatic reaction (LAR), 3-8 hours post-allergen challenge [1]. |
| Key Efficacy Result | 50.2% attenuation of the maximum LAR vs. placebo (mean fall: -6.52% vs. -13.10%; p=0.045) [1]. |
| Other Outcomes | No significant effect on the early asthmatic response, post-allergen airway hyperresponsiveness, or exhaled nitric oxide [1]. |
| Safety & Tolerability | Inhaled this compound was well-tolerated in healthy males with a low systemic bioavailability [3]. |
For researchers looking to understand or replicate the methodology, here is a detailed breakdown of the key experiment.
The following diagram illustrates the proposed mechanism of this compound and its place in the inflammatory pathway.
In the context of other therapeutic strategies for asthma, this compound represents a targeted approach against cell adhesion. The table below compares it with other mechanisms discussed in the literature.
| Therapeutic Target / Class | Example(s) | Mechanism of Action | Key Clinical Finding / Status |
|---|---|---|---|
| Selectin Inhibition | This compound | Pan-selectin antagonist; blocks leukocyte rolling [1] [2]. | Attenuated LAR in proof-of-concept trial [1]. |
| sLex Targeting | Anti-sLex mAb (F2) | Monoclonal antibody blocking sLex on leukocytes [4]. | Suppressed eosinophil infiltration and allergic responses in a murine OVA-model [4]. |
| Cytokine Inhibition (Anti-IL-5) | Reslizumab, Benralizumab | mAbs targeting IL-5 or its receptor; depletes eosinophils [5]. | Effective for patients with eosinophilic asthma [5]. |
| IgE Blockade | Omalizumab | mAb that binds free IgE, preventing mast cell/basophil activation [5]. | Used for severe allergic asthma; first successful mAb in asthma [5]. |
| Adhesion (VLA-4) | Small-molecule inhibitors | Blocks α4β1 integrin on leukocytes [5]. | Effective in animal models but ineffective in clinical trials for asthma [5]. |
The proof-of-concept trial for this compound demonstrated a statistically significant and clinically relevant reduction in the late asthmatic response, providing the first human evidence that selectin antagonism could be a viable therapeutic strategy for asthma [1]. Its strength lies in targeting a very upstream, universal step in leukocyte recruitment.
However, its development seems to have lagged behind biologic therapies like anti-IL-5 and anti-IgE. The lack of effect on the early response and other inflammatory markers suggests its action is specific to the cellular influx characteristic of the LAR [1]. Furthermore, while the low systemic bioavailability of the inhaled formulation is favorable for safety, it may also limit efficacy in broader asthma phenotypes beyond allergen challenge models [3].
For your comparison guide, it is crucial to note that this compound represents an innovative but historically earlier-stage approach. A comprehensive comparison would require investigating more recent clinical trial data for this specific compound, which does not appear to be readily available in the current search results.
The following table summarizes the key findings from a 28-day, double-blind, placebo-controlled, cross-over study in patients with moderate to severe COPD. In this trial, patients inhaled 10 mg of this compound twice daily on top of their standard bronchodilator therapy [1] [2] [3].
| Outcome Measure | Effect of this compound vs. Placebo | Statistical Significance |
|---|---|---|
| Interleukin-8 (IL-8) | Reduction of 9.49 ng/mL in sputum | ( p = 0.008 ) [1] [3] |
| Macrophage Count | Reduction of 0.200 x 10⁶ cells/mL in sputum | ( p = 0.012 ) [1] |
| Neutrophil Count | Reduction of 0.368 x 10⁶ cells/mL (not statistically significant) | ( p = 0.313 ) [1] |
| Lung Function | Small numeric improvement in most parameters | Not statistically significant [1] [2] |
| Safety & Tolerability | Well-tolerated with a balanced adverse event ratio vs. placebo | [1] [3] |
This compound is a pan-selectin antagonist that works by inhibiting the initial stages of leukocyte recruitment to sites of inflammation [4] [2].
The diagram below illustrates this mechanism and the context of the key clinical trial.
For researchers, here are the key methodological details from the pivotal study [1] [2]:
This compound represents one approach among several being investigated to target COPD inflammation, particularly neutrophilic inflammation which is resistant to corticosteroids [5]. The table below compares it with other key mechanisms.
| Therapeutic Class | Mechanism of Action | Key Drug Examples | Development Status for COPD |
|---|---|---|---|
| Selectin Antagonists | Blocks leukocyte adhesion and recruitment | This compound | Phase II (Proof-of-Concept) [4] [1] |
| PDE4 Inhibitors | Increases cAMP, reducing activation of inflammatory cells | Roflumilast (oral), Tanimilast (inhaled) | Approved (Roflumilast), Phase III (Tanimilast) [5] |
| Dual PDE3/4 Inhibitors | Combines bronchodilation (PDE3) and anti-inflammatory (PDE4) effects | Ensifentrine (inhaled) | Phase III completed [5] |
| CXCR2 Antagonists | Blocks neutrophil chemotaxis | Navarixin | Earlier stages of development [5] |
A notable advantage of this compound's mechanism is that its anti-inflammatory effect is independent of the glucocorticoid receptor [4]. This is significant because the underlying inflammation in many COPD patients is notably resistant to corticosteroids, partly due to reduced histone deacetylase-2 (HDAC2) activity and oxidative stress [5] [6].
The data demonstrates that this compound has a targeted anti-inflammatory effect in COPD by modulating selectin-mediated inflammation, providing a clear "proof-of-principle" for this mechanism [4] [3].
Based on the gathered information, the following areas could be of interest for further research:
The table below summarizes key findings from a study that directly compared the pharmacokinetics of Fluticasone Furoate (FF), an inhaled corticosteroid, when administered via intravenous infusion and dry powder inhalation in healthy subjects [1].
| Parameter | Intravenous (IV) FF (250 μg) | Inhaled FF (200 μg) | Inhaled FF (800 μg) | Notes / Context |
|---|---|---|---|---|
| Primary Objective | Determine baseline PK (CL, Vss) | Compare systemic exposure & bioavailability | Assess PK using a supratherapeutic dose | IV data used as reference to calculate bioavailability of inhaled dose. |
| Study Design | Single 20-min constant rate infusion [1]. | Repeat dose for 7 days [1]. | Repeat dose for 7 days (after 200 μg course) [1]. | Open-label, randomized, two-way crossover study. |
| Key Finding (Bioavailability) | Reference (100% bioavailability) | Not reported for 200 μg (data likely censored) | 36%–55% in East Asian subjects; lower in Caucasians [1] | Absolute bioavailability was greater in East Asian subjects. |
| Key Finding (Absorption) | Instantaneous systemic delivery | Rate-limited absorption from the lung [1] | Rate-limited absorption from the lung [1] | Time for 90% of inhaled drug to be absorbed (t90) was longer in East Asian subjects (29.1–30.8 h) vs. Caucasians (21.4 h) [1]. |
| Analysis Method | Non-compartmental analysis [1]. | Non-compartmental analysis & deconvolution analysis [1]. | Non-compartmental analysis & deconvolution analysis [1]. | Deconvolution used to estimate absorption time from the lung. |
The general workflow and methodology from the Fluticasone Furoate study [1] can serve as a reference for designing a comparative pharmacokinetic study. The key stages are visualized below:
Based on this study, the core components of the experimental protocol are [1]:
To potentially locate the specific data you need, you might consider searching regulatory agency databases (like the FDA or EMA) for any approved or archived assessment reports, or looking for older clinical trial records on platforms like ClinicalTrials.gov.
This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist designed to inhibit E-, P-, and L-selectins [1] [2]. By blocking these adhesion molecules, it aims to reduce the initial tethering and rolling of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [3] [1].
The table below summarizes its efficacy based on key clinical trials.
| Disease Model | Trial Design | Duration | Key Efficacy Findings | Reference |
|---|
| Allergen-Induced Asthma (LAR) [1] [4] | Randomized, DB, PC, cross-over; 12 mild asthmatics | 4 days | ⦿ Significantly attenuated maximum late asthmatic response (LAR) by 50.2% vs placebo ( ( p = 0.045 ) ). | [1] [4] | | Ozone-Induced Airway Inflammation [5] | Randomized, DB, PC, cross-over; 18 healthy subjects | 4 days | ⦿ Reduced sputum neutrophils by 40% (( p=0.068 )). ⦿ Reduced IL-8 by 35% (( p=0.004 )). ⦿ Reduced MMP-9 by 46% (( p=0.022 )). | [5] | | COPD (GOLD II-III) [6] | Randomized, DB, PC, cross-over; 77 patients | 28 days | ⦿ Significantly reduced sputum IL-8 (primary endpoint, ( p < 0.009 )). ⦿ Showed a trend toward improved lung function. ⦿ Broad anti-inflammatory effect on multiple sputum markers. | [6] |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the key trials.
Allergen Challenge in Asthma [1] [4]:
Ozone Challenge in Healthy Subjects [5]:
COPD Patient Study [6]:
The following diagram illustrates the proposed mechanism by which this compound interrupts the inflammatory cell recruitment cascade, based on the described literature [5] [3] [1].
Figure 1. this compound inhibits the inflammatory cascade by blocking selectin-mediated leukocyte rolling.